molecular formula C14H17N3O3 B6661243 (2S,3S)-2-(1H-indazole-4-carbonylamino)-3-methylpentanoic acid

(2S,3S)-2-(1H-indazole-4-carbonylamino)-3-methylpentanoic acid

Cat. No.: B6661243
M. Wt: 275.30 g/mol
InChI Key: DXYAOGWKROMLIX-UFBFGSQYSA-N
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Description

(2S,3S)-2-(1H-indazole-4-carbonylamino)-3-methylpentanoic acid is a chiral compound featuring an indazole moiety attached to a carbonyl group, which is further linked to an amino acid derivative. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as indazole and amino acid derivatives.

    Step-by-Step Synthesis:

Industrial Production Methods

Industrial production may involve similar steps but optimized for large-scale synthesis. This includes using automated reactors, continuous flow systems, and advanced purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indazole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The amide bond can be a site for nucleophilic substitution reactions, where the carbonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized indazole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its chiral nature.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

    Protein Binding: Studies on its binding affinity to various proteins.

Medicine

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals.

    Therapeutic Agents: Potential use in treating diseases due to its biological activity.

Industry

    Material Science: Use in the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological targets such as enzymes and receptors. The indazole moiety is known to interact with various biological pathways, potentially inhibiting enzyme activity or modulating receptor functions. The exact mechanism can vary depending on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-2-(1H-indazole-4-carbonylamino)-3-methylbutanoic acid: Similar structure but with a different side chain length.

    (2S,3S)-2-(1H-indazole-4-carbonylamino)-3-ethylpentanoic acid: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

    Chirality: The specific (2S,3S) configuration provides unique stereochemical properties.

    Indazole Moiety: The presence of the indazole ring offers distinct biological activities compared to other heterocycles.

This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.

Properties

IUPAC Name

(2S,3S)-2-(1H-indazole-4-carbonylamino)-3-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-3-8(2)12(14(19)20)16-13(18)9-5-4-6-11-10(9)7-15-17-11/h4-8,12H,3H2,1-2H3,(H,15,17)(H,16,18)(H,19,20)/t8-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYAOGWKROMLIX-UFBFGSQYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C1=C2C=NNC2=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)C1=C2C=NNC2=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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